molecular formula C17H20N2O3 B1385068 N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide CAS No. 1020056-79-4

N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide

Cat. No.: B1385068
CAS No.: 1020056-79-4
M. Wt: 300.35 g/mol
InChI Key: LBMCWSLUIKWKKQ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide

Systematic IUPAC Nomenclature and Structural Representation

The compound’s IUPAC name is derived from its benzamide core and substituents:

  • Parent structure : Benzamide (a benzene ring attached to a carboxamide group).
  • Substituents :
    • A 3-amino-2-methylphenyl group at the amide nitrogen.
    • A 4-(2-methoxyethoxy) group at the para position of the benzoyl ring.

The full IUPAC name is N-(3-amino-2-methylphenyl)-4-(2-methoxyethoxy)benzamide .

Structural Representation
  • Molecular formula : C₁₇H₂₀N₂O₃.
  • SMILES : CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OCCOC)N.
  • InChI : InChI=1S/C17H20N2O3/c1-12-15(18)4-3-5-16(12)19-17(20)13-6-8-14(9-7-13)22-11-10-21-2/h3-9H,10-11,18H2,1-2H3,(H,19,20).
  • InChIKey : LBMCWSLUIKWKKQ-UHFFFAOYSA-N.

The 2D structure consists of a benzamide backbone with a methoxyethoxy chain at the para position and an ortho-methylated aniline group at the amide nitrogen (Figure 1).

Structural Feature Position
Benzamide core Central scaffold
2-Methoxyethoxy group C4 of benzoyl ring
3-Amino-2-methylphenyl group Amide nitrogen substituent

CAS Registry Number and Molecular Formula Validation

The compound’s CAS Registry Number is 1020056-79-4 , validated across multiple sources. The molecular formula C₁₇H₂₀N₂O₃ is consistent with its IUPAC name and structural data:

Element Count
Carbon (C) 17
Hydrogen (H) 20
Nitrogen (N) 2
Oxygen (O) 3

Molecular weight : 300.35 g/mol (calculated from PubChem data).

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-4-(2-methoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-15(18)4-3-5-16(12)19-17(20)13-6-8-14(9-7-13)22-11-10-21-2/h3-9H,10-11,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMCWSLUIKWKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of p-Aminosalicylic Acid

  • React p-aminosalicylic acid with methanol in the presence of sulfuric acid catalyst under reflux conditions for 5–6 hours.
  • This produces methyl p-amino salicylate with high yield (~86%).
  • The product is isolated by neutralization with sodium carbonate solution and filtration.

Acetylation of Amino Group

  • Acetylate the amino group of methyl p-amino salicylate using acetic anhydride in absolute alcohol at 40–50 °C.
  • Controlled addition of acetic anhydride prevents excessive temperature rise.
  • The product, methyl p-acetylamino salicylate, crystallizes out and is isolated with yields around 94%.

Alkylation of Phenolic Hydroxyl Group

  • Treat methyl p-acetylamino salicylate with methyl sulfate or ethyl sulfate in the presence of potassium carbonate in acetone under reflux.
  • This step introduces the alkoxy substituent at the phenolic position, e.g., 2-methoxy or 2-ethoxy groups.
  • Reaction times are typically 15–19 hours, yielding methyl 2-methoxy-4-acetylaminobenzoate derivatives with yields ~78–97%.

Halogenation (Optional Substitution)

  • Introduce halogen substituents (chlorine or bromine) at the 5-position by reaction with chlorine or bromine gas in acetic acid at 15–20 °C.
  • The halogenation is controlled by monitoring weight increase due to halogen incorporation.
  • The halogenated methyl esters are isolated by precipitation in water and filtration, with yields ~83–96%.

Formation of Benzamide via Amine Condensation

  • React the halogenated methyl ester with an asymmetrically disubstituted diamine such as N,N-diethylethylenediamine in xylene or ethylene glycol at 65–120 °C.
  • Aluminum isopropylate may be added as a catalyst to facilitate ester-to-amide conversion.
  • Methanol is distilled off during the reaction.
  • The crude amide is isolated by precipitation with acid/base treatment and filtration.

Deacetylation (Hydrolysis) to Free Amino Group

  • Hydrolyze the acetyl protecting group by refluxing the amide intermediate in concentrated hydrochloric acid and water for 1.5 hours.
  • The reaction mixture is filtered after treatment with activated charcoal.
  • Neutralization with soda precipitates the free amino-substituted benzamide.
  • The product is purified by washing and drying, yielding N-(diethylaminoethyl)-2-methoxy-4-amino-5-chlorobenzamide or analogous compounds.

Final Purification and Salt Formation

  • The free base can be converted to its dihydrochloride salt by dissolving in boiling absolute alcohol and treating with dry hydrochloric acid in alcohol.
  • Crystallization yields pure dihydrochloride salts with sharp melting points, suitable for pharmaceutical use.

Alternative Catalytic Protocol for Methoxymethylation

Recent green catalytic methods have demonstrated the methoxymethylation of benzamide derivatives using manganese catalysts under mild conditions:

  • Using Mn(CO)5Br with a suitable ligand and potassium carbonate base in methanol at 130 °C,
  • Primary benzamides are converted to N-(methoxymethyl)benzamide derivatives in up to 83–89% yields,
  • This method tolerates various electron-donating and electron-withdrawing substituents on the aromatic ring,
  • The reaction proceeds via an interrupted borrowing hydrogenation mechanism,
  • No product forms without catalyst or base, confirming catalytic necessity.

This method could be adapted for the synthesis of N-(3-amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide derivatives by selecting appropriate substrates and reaction conditions.

Summary Table of Key Steps and Conditions

Step Reaction Reagents/Conditions Yield (%) Notes
1 Esterification p-Aminosalicylic acid, MeOH, H2SO4, reflux 5–6 h 86 Methyl p-amino salicylate
2 Acetylation Acetic anhydride, absolute EtOH, 40–50 °C 94 Methyl p-acetylamino salicylate
3 Alkylation Methyl sulfate, K2CO3, acetone, reflux 15 h 78–97 Methyl 2-methoxy-4-acetylaminobenzoate
4 Halogenation Cl2 or Br2 gas, AcOH, 15–20 °C 83–96 Methyl 2-methoxy-4-acetylamino-5-halobenzoate
5 Amide formation N,N-diethylethylenediamine, xylene/ethylene glycol, 65–120 °C 65–86 N-substituted benzamide intermediate
6 Deacetylation HCl (conc.), reflux 1.5 h 65 Free amino benzamide derivative
7 Salt formation Dry HCl in absolute EtOH, crystallization ~90 Dihydrochloride salt

Research Findings and Practical Considerations

  • The use of acetyl protection on the amino group prevents side reactions during alkylation and halogenation steps.
  • Alkylation of the phenolic hydroxyl with 2-methoxyethoxy substituent is critical to achieve the desired substitution pattern on the benzamide ring.
  • Halogenation is regioselective and performed under mild conditions to avoid over-substitution.
  • The amide bond formation is efficiently catalyzed by aluminum isopropylate or can be conducted under neat conditions with excess amine.
  • Deprotection by acid hydrolysis is straightforward and yields the free amino group necessary for biological activity.
  • The final salt formation improves compound stability and facilitates isolation.
  • Recent catalytic methods using manganese complexes offer greener alternatives for N-alkylation, potentially applicable to this compound class.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

Chemistry

N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide serves as a crucial building block for synthesizing various organic compounds. Its structure allows for modifications that can lead to new materials or pharmaceuticals.

Biology

This compound is being investigated as a biochemical probe to study enzyme-substrate interactions. Its ability to interact with specific enzymes makes it valuable for understanding biochemical pathways and developing inhibitors.

Medicine

Research has shown that this compound exhibits potential therapeutic properties:

  • Anti-inflammatory Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Anticancer Properties : Studies indicate selective cytotoxicity against human cancer cell lines, suggesting its use in oncology.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties, such as advanced polymers and coatings that require particular chemical stability or reactivity.

Antitumor Activity

A study evaluated several benzamide derivatives, including this compound, which demonstrated selective cytotoxicity against various human cancer cell lines while sparing normal cells. This highlights the importance of substituent positioning on the benzene ring in enhancing anticancer activity.

Antiviral Potential

In investigations focusing on antiviral agents, compounds structurally related to this compound were shown to increase intracellular levels of APOBEC3G, a protein that inhibits viral replication. This suggests potential applications in treating viral infections such as hepatitis B virus (HBV).

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide with analogous benzamide derivatives, focusing on structural modifications, physicochemical properties, and biological activities.

Substituent Variations and Physicochemical Properties
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Boiling Point (°C) pKa LogP (Predicted)
This compound C₁₇H₂₀N₂O₃ 300.35 4-(2-methoxyethoxy), 3-amino-2-methyl Not reported Not reported 2.98
N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide C₁₈H₂₂N₂O₂ 298.38 4-isobutoxy, 3-amino-2-methyl 402.1 ± 45.0 13.53 ± 0.70 3.45
N-(3-Amino-2-methylphenyl)-3,4-dimethylbenzamide C₁₅H₁₆N₂O₂ 256.30 3,4-dimethyl, 3-amino-2-methyl Not reported Not reported 3.12
4-Methoxy-N-(3-methylphenyl)-benzamide C₁₅H₁₅NO₂ 241.29 4-methoxy, 3-methylphenyl Not reported Not reported 2.85

Key Observations :

  • Substituent Effects: The 2-methoxyethoxy group in the target compound introduces greater polarity and hydrogen-bonding capacity compared to the isobutoxy group in , which increases hydrophobicity (higher predicted LogP). The absence of an amino group in 4-methoxy-N-(3-methylphenyl)-benzamide reduces its basicity and may limit interactions with acidic residues in biological targets.
  • Boiling Point : The isobutoxy derivative has a significantly higher boiling point (402.1°C), likely due to increased van der Waals interactions from the branched alkyl chain.

Biological Activity

N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H20N2O3
  • Molecular Weight : 300.35 g/mol

This compound features an amine group and a methoxyethoxy side chain, which may contribute to its biological properties by enhancing solubility and modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Its mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and tumor growth.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.
  • Induction of Apoptosis : In cancer cells, it may promote programmed cell death through mechanisms that involve mitochondrial pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

  • In Vitro Studies : Various studies have demonstrated its effectiveness against multiple cancer cell lines, including breast cancer (MCF-7), melanoma, and leukemia. For example, compounds similar in structure have shown IC50 values in the low micromolar range against these cell lines, indicating potent antiproliferative effects .
Cell LineIC50 (µM)Reference
MCF-73.1
HeLa2.41
A5492.01

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Similar benzamide derivatives have demonstrated broad-spectrum activity against various pathogens, including bacteria and viruses. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

  • Antitumor Activity : A study evaluating a series of benzamide derivatives found that compounds structurally related to this compound exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. The study highlighted the importance of substituent positioning on the benzene ring in enhancing anticancer activity .
  • Antiviral Potential : In a separate investigation into antiviral agents, compounds similar to this compound were shown to increase intracellular levels of APOBEC3G, a protein that inhibits viral replication, suggesting potential applications in treating viral infections like HBV .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide, and how can purity be ensured?

  • Methodology :

  • Step 1 : React 3-amino-2-methylaniline with 4-(2-methoxyethoxy)benzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to scavenge HCl .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC). Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Step 3 : Confirm purity (>95%) using HPLC and structural integrity via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .
    • Safety : Conduct a hazard assessment for reagents (e.g., acyl chlorides) per ACS guidelines, including proper ventilation and PPE .

Q. How can the crystal structure of this compound be resolved, and what software is recommended?

  • Methodology :

  • Grow single crystals via slow evaporation in a solvent mixture (e.g., DCM/methanol).
  • Collect X-ray diffraction data and refine using SHELXL (for small molecules) or SHELXS (for structure solution). Validate geometric parameters with PLATON .
  • Compare bond lengths/angles with similar benzamides (e.g., 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide ).

Advanced Research Questions

Q. What strategies mitigate conflicting bioactivity data in preclinical assays for this compound?

  • Experimental Design :

  • Assay Variability : Test across multiple cell lines (e.g., cancer vs. non-cancer) with standardized protocols (e.g., MTT assay) to distinguish cytotoxic specificity .
  • Contradiction Analysis : If anti-microbial activity varies, assess bacterial strain-dependent efflux pumps via efflux inhibitor co-administration (e.g., phenylalanine-arginine β-naphthylamide) .
    • Data Validation : Use orthogonal assays (e.g., fluorescence-based ATP quantification vs. colony counting) to confirm results .

Q. How can computational modeling predict the compound’s interaction with histone deacetylases (HDACs)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model the compound into HDAC active sites (PDB: 4LX6). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .
  • SAR Analysis : Compare with MS-275 (a benzamide HDAC inhibitor) to identify critical substituents (e.g., methoxyethoxy groups enhance solubility without reducing affinity) .

Q. What analytical techniques resolve discrepancies in metabolic stability studies?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS. Identify unstable regions (e.g., methoxyethoxy cleavage) using isotopic labeling .
  • Contradiction Mitigation : Cross-validate with hepatocyte models to account for phase II metabolism differences .

Specialized Technical Questions

Q. How to optimize reaction yields when scaling up synthesis?

  • Process Chemistry :

  • Replace DCM with toluene for safer large-scale reactions. Use flow chemistry for precise control of exothermic steps (e.g., acylation) .
  • Implement in-line FTIR to monitor intermediate formation and minimize byproducts .

Q. What structural modifications enhance blood-brain barrier (BBB) penetration for neurological applications?

  • Design Strategy :

  • Introduce fluorine substituents to improve lipophilicity (logP <3) while retaining HDAC inhibition. Validate via parallel artificial membrane permeability assay (PAMPA-BBB) .
  • Compare with brain-penetrant benzamides (e.g., sulpiride) to guide functional group placement .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide

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